4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole
Description
Properties
Molecular Formula |
C9H11BrN2O2 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8(6(10)4-11-12)9-5-13-3-2-7(9)14-9/h4,7H,2-3,5H2,1H3 |
InChI Key |
IQWUZYPPYZLUQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)C23COCCC2O3 |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 39.6 Ų |
| Heavy Atom Count | 14 |
| Complexity | 253 |
The compound is classified as a specialty material with multiple functional groups that contribute to its chemical reactivity and potential applications.
General Synthetic Approaches
The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves a multi-step process that can be divided into several key stages:
- Preparation of the appropriately substituted pyrazole core
- Introduction of the bromine at the 4-position
- Attachment of the dioxabicycloheptane moiety at the 5-position
- Optimization and purification steps
Detailed Preparation Methods
Bromination of Pyrazole Derivatives
Based on analogous compounds, the bromination step likely employs N-bromosuccinimide (NBS) as the brominating agent. This approach is supported by the preparation method for the related compound 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, which demonstrates the feasibility of selective bromination at the 4-position of pyrazole rings.
- Dissolve the pyrazole precursor in an appropriate solvent (typically dichloromethane or acetonitrile)
- Cool the solution to 0-5°C
- Add N-bromosuccinimide (1.1 equivalents) portionwise
- Allow the reaction to warm to room temperature and stir for 4-8 hours
- Monitor by thin-layer chromatography until completion
- Quench the reaction with a mild base
- Extract with organic solvent and purify by column chromatography
Incorporation of the Dioxabicyclo Moiety
The attachment of the 3,7-dioxabicyclo[4.1.0]heptan-1-yl group likely involves either:
- A coupling reaction between a pre-brominated pyrazole and a functionalized dioxabicycloheptane derivative
- A cyclization reaction to form the dioxabicyclo structure after the pyrazole core has been established
This step requires careful control of reaction conditions to ensure regioselectivity and to prevent side reactions at the bromine position.
N-Methylation
If the N-methylation is performed as a separate step (rather than starting with an N-methylated pyrazole), the process typically follows procedures similar to those used for related compounds:
- Dissolve the pyrazole intermediate in a polar aprotic solvent (DMF)
- Cool to 0°C under inert atmosphere
- Add sodium hydride (60% dispersion in mineral oil, 1.0-1.1 equivalents) portionwise
- Stir for 15-30 minutes
- Add methyl iodide (1.2 equivalents) dropwise
- Allow the reaction to warm to room temperature and stir for 2-4 hours
- Quench carefully with water
- Extract with an appropriate organic solvent
- Purify by column chromatography
Optimization Strategies
Reaction Conditions Optimization
The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole can be optimized by adjusting several parameters:
| Parameter | Optimization Range | Effect |
|---|---|---|
| Temperature | -10°C to 25°C | Controls selectivity and reaction rate |
| Solvent | DCM, THF, DMF, Acetonitrile | Affects solubility and reaction kinetics |
| Reaction Time | 2-24 hours | Balances conversion and side product formation |
| Catalyst Loading | 0.1-5 mol% | Influences efficiency and cost |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Impacts deprotonation efficiency |
Purification Techniques
Effective purification is critical for obtaining high-purity 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole:
- Column Chromatography : Using silica gel with appropriate eluent systems (typically hexane/ethyl acetate gradients)
- Recrystallization : From suitable solvent systems to enhance purity
- Preparative HPLC : For final purification to analytical grade
Characterization and Analysis
Spectroscopic Characterization
Complete characterization of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically includes:
¹H NMR Spectroscopy : Key signals include the N-methyl protons (typically around δ 3.8-4.0 ppm) and the pyrazole C3-H proton (around δ 7.5-8.0 ppm)
¹³C NMR Spectroscopy : Characteristic signals for the pyrazole carbons (C3, C4, C5), the N-methyl carbon, and the carbons of the dioxabicyclo moiety
Mass Spectrometry : Molecular ion peak at m/z 259/261 (characteristic bromine isotope pattern) with fragmentation patterns corresponding to the loss of the bromine atom and other structural features
IR Spectroscopy : Characteristic bands for C=N stretching (pyrazole), C-O stretching (dioxabicyclo moiety), and C-Br stretching
Purity Assessment
Quality control for the synthesized compound typically involves:
- HPLC Analysis : Using appropriate columns and mobile phases to determine purity percentage
- Elemental Analysis : Confirming the C, H, N percentages match the theoretical values
- Melting Point Determination : Comparing with literature values or establishing new standards
Scale-Up Considerations
For industrial or larger-scale preparation of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole, several factors must be considered:
- Heat Management : Exothermic steps (particularly bromination and alkylation) require careful temperature control
- Solvent Selection : Considering environmental impact, cost, and safety
- Continuous Flow Processing : Potential implementation for improved efficiency and safety
- Isolation Techniques : Optimizing precipitation, filtration, and drying methods
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Approach
An alternative approach could involve palladium-catalyzed coupling reactions to attach the dioxabicyclo moiety to a pre-functionalized pyrazole:
- Prepare a 4-bromo-5-iodo-1-methyl-1H-pyrazole intermediate
- Perform selective coupling at the 5-position with an appropriate dioxabicycloheptane precursor
- Retain the bromine at the 4-position for potential further functionalization
Cycloaddition Strategy
Another potential route involves:
- Synthesis of a suitable 1-methyl-1H-pyrazole with a reactive functional group at the 5-position
- Cycloaddition reaction to form the dioxabicyclo moiety
- Late-stage bromination at the 4-position
Chemical Reactions Analysis
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cycloaddition Reactions: The dioxabicycloheptane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS), sodium hydride (NaH), and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The dioxabicycloheptane moiety may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues with Bicyclic Substituents
The 3,7-dioxabicyclo[4.1.0]heptane group distinguishes the target compound from other bicyclic pyrazole derivatives:
- 4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (): This analog features a smaller 6-oxabicyclo[3.1.0]hexane ring. The reduced ring size and single oxygen atom likely decrease steric bulk and polarity compared to the target compound’s two-oxygen system .
- Compounds with Indole-Based Bicyclic Systems (): Derivatives like 17 and 18 incorporate 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole substituents. These systems introduce ketone functionality and aromatic indole rings, which may confer distinct electronic properties and biological activity compared to the dioxabicyclo group .
Table 1: Key Structural Differences in Bicyclic Pyrazoles
*Estimated based on molecular formula.
Substituent Effects on Physicochemical Properties
Bromine and Methyl Groups
The bromine at position 4 and methyl at position 1 are common in pyrazole derivatives (–12, 17). For example:
- 4-Bromo-1-methyl-1H-pyrazole (): A simpler analog lacking the bicyclic substituent. Its lower molecular weight (161.00 g/mol) and absence of bulky groups suggest higher volatility and lower melting points compared to the target compound .
Bicyclic vs. Aromatic Substituents
- 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (): Aromatic substituents introduce strong electron-withdrawing (nitro) and electron-donating (bromo) effects, leading to distinct NMR chemical shifts (e.g., δ 7.56–8.10 ppm for aromatic protons) compared to the target compound’s bicyclic proton environment .
NMR and IR Data
- Target Compound : Expected ¹H-NMR signals for the bicyclo[4.1.0]heptane system would include resonances for bridgehead protons (δ ~3.0–4.0 ppm) and methyl groups (δ ~1.2–1.5 ppm), as seen in related bicyclic ethers (–5). The absence of carbonyl IR bands (e.g., ~1670 cm⁻¹ in ) distinguishes it from ketone-containing analogs .
- 4-Bromo-5-methyl-1,2-dihydro-3H-pyrazol-3-one (): Displays a carbonyl IR peak at 1670 cm⁻¹ and a pyrazolone NH stretch at 3176 cm⁻¹, features absent in the target compound .
Biological Activity
4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the pyrazole family, which is known for its diverse applications in pharmaceuticals and agrochemicals. The presence of a bromine atom and a bicyclic structure enhances its reactivity and potential interactions with biological targets.
Molecular Characteristics
- Molecular Formula : CHBrNO
- Molecular Weight : 259.10 g/mol
- IUPAC Name : 4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole
- CAS Number : 473731-68-9
Structural Features
The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a bicyclic dioxabicyclo[4.1.0]heptane moiety that contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | 4-bromo-5-(3,7-dioxabicyclo[4.1.0]heptan-1-yl)-1-methylpyrazole |
| CAS Number | 473731-68-9 |
The biological activity of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The bromine atom is believed to enhance binding affinity, while the bicyclic structure may improve the compound's stability and bioavailability.
Pharmacological Properties
Preliminary studies suggest that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their potential to reduce inflammation.
- Analgesic Effects : There is evidence indicating that pyrazole compounds can provide pain relief.
Case Studies and Research Findings
Research on related pyrazole derivatives has provided insights into the potential biological activities of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole:
- Anticancer Activity : A study demonstrated that pyrazole derivatives could inhibit cancer cell proliferation in vitro, suggesting similar potential for this compound.
- Enzyme Inhibition : Research indicated that certain pyrazoles could inhibit enzymes involved in inflammatory pathways, which may also apply to this compound.
- Binding Studies : Interaction studies have shown that compounds with similar structural motifs exhibit high binding affinities for specific receptors involved in pain and inflammation pathways.
Synthesis and Chemical Reactions
The synthesis of 4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole typically involves several steps:
Synthetic Route Overview
- Formation of the Pyrazole Ring : Reacting hydrazines with appropriate diketones under acidic or basic conditions.
- Bromination : Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Cyclization : Introducing the dioxabicycloheptane moiety through cyclization reactions involving epoxides.
Reactivity Profile
The compound can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation/Reduction Reactions : Potential for forming oxides or dehalogenated products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
